7-Iodohept-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

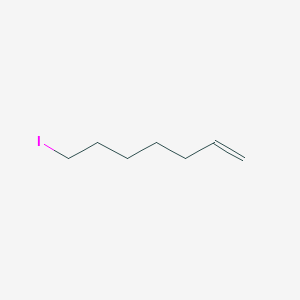

7-Iodohept-1-ene is an organic compound with the molecular formula C7H13I. It is an alkyl iodide with a seven-carbon chain, where the iodine atom is attached to the seventh carbon, and a double bond is present between the first and second carbons.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Iodohept-1-ene can be synthesized through various methods. One common approach involves the iodination of hept-1-ene. This can be achieved by reacting hept-1-ene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, followed by nucleophilic attack by the iodide ion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process may include the use of catalysts to improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Iodohept-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized heptenes.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hept-1-yne.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in the presence of a radical initiator.

Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

Substitution: 7-Hydroxyhept-1-ene, 7-Cyanohept-1-ene.

Addition: 7,7-Dibromoheptane, 7-Bromoheptane.

Elimination: Hept-1-yne.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

7-Iodohept-1-ene serves as a crucial intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex organic compounds.

Case Study: Iron-Catalyzed Reactions

In a study on Z-selective olefin synthesis, this compound was utilized as a substrate in iron-catalyzed reductive coupling reactions. The resulting Z-styrenes demonstrated significant potential for treating allergic diseases, achieving higher yields and selectivity compared to traditional methods such as the Wittig reaction .

Biological Studies

Enzyme-Catalyzed Reactions

this compound is employed as a probe in biological studies to investigate enzyme-catalyzed reactions. Its halogenated nature allows it to interact with enzymes and biological pathways, providing insights into the mechanisms of various biochemical processes.

Mechanism of Action

The compound's mechanism involves the formation of reactive intermediates such as iodonium ions or radicals, which facilitate substitution and elimination processes. This reactivity can lead to covalent modifications of proteins or disruption of normal biochemical pathways, making it valuable for studying enzyme functions.

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the synthesis of polymers and advanced materials with specific properties. Its reactivity allows for the incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of 7-Iodohept-1-ene in chemical reactions involves the formation of reactive intermediates, such as iodonium ions or radicals, depending on the reaction conditions. These intermediates facilitate the substitution, addition, or elimination processes. In biological systems, the iodine atom can interact with enzymes or proteins, potentially leading to the formation of covalent bonds or the disruption of normal biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

7-Bromohept-1-ene: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower electronegativity and bond dissociation energy of bromine compared to iodine.

7-Chlorohept-1-ene: Contains a chlorine atom. It is even less reactive than the bromo and iodo analogs due to the stronger carbon-chlorine bond.

Hept-1-yne: An alkyne with a triple bond between the first and second carbons. .

Uniqueness: 7-Iodohept-1-ene is unique due to the presence of the iodine atom, which imparts higher reactivity in substitution and elimination reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Biologische Aktivität

7-Iodohept-1-ene, a halogenated alkene with the molecular formula C7H13I, has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against different pathogens, and relevant case studies.

This compound is characterized by the presence of an iodine atom at the seventh carbon of the heptene chain. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various compounds found that derivatives of iodoalkenes, including this compound, displayed notable activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The Minimum Inhibitory Concentration (MIC) values for this compound derivatives against selected microorganisms are summarized in Table 1.

| Microorganism | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | 0.30 |

These results suggest that this compound has a potent inhibitory effect on a range of pathogens, particularly effective against clinical strains of E. coli and Pseudomonas aeruginosa .

The antimicrobial activity of this compound is believed to stem from its ability to interact with bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have shown that this compound forms multiple hydrogen bonds with key amino acids in the active site of DNA gyrase, contributing to its antibacterial efficacy .

Anticancer Activity

Emerging research also points to the potential anticancer properties of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Case Studies

In a recent study involving several bioactive compounds derived from microbial sources, this compound was evaluated for its anticancer activity against prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of exposure .

Toxicity Assessment

While evaluating the biological activity, it is crucial to assess the toxicity of compounds. The cytotoxic effects of this compound were tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The findings suggested that while the compound exhibits antimicrobial and anticancer properties, it also presents some level of cytotoxicity, particularly at higher concentrations .

Eigenschaften

IUPAC Name |

7-iodohept-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGSTZYMNCELHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.